2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
Overview
Description
2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is a chemical compound with the following properties:
- Empirical Formula : C₁₁H₉NO₄
- Molecular Weight : 219.19 g/mol
- Structure : The compound consists of a furan ring with an aniline group (substituted benzene ring) attached to it. The carboxylic acid functional group is also present.
Molecular Structure Analysis
The molecular structure of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is crucial for understanding its properties and interactions. The furan ring provides rigidity, while the aniline group contributes to its reactivity.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, such as:
- Hydrolysis : The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.
- Aromatic Substitution : The aniline group can undergo electrophilic aromatic substitution reactions.
- Cyclization : The furan ring may react with nucleophiles to form cyclic derivatives.
Physical And Chemical Properties Analysis
- Solubility : The compound’s solubility varies depending on the solvent. It is likely to be sparingly soluble in water due to the hydrophobic aniline group.
- Melting Point : Experimental data on the melting point would be valuable for characterizing its solid-state behavior.
- Stability : Investigate stability under different conditions (e.g., temperature, pH, light).
Scientific Research Applications
1. Catalyst in Synthesis
- Unsymmetrical Chiral Pincer Complexes : Utilized in the synthesis of chiral 3-(2′-imidazolinyl)anilines, key intermediates in forming unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes via aryl C–H bond activation. These complexes have potential applications in asymmetric catalysis (Yang, Liu, Gong, & Song, 2011).
2. Organocatalysts in Hydrazone and Oxime Formation
- Catalysis in Molecular Conjugation : Anthranilic acids, which are structurally related to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, have been shown to act as superior catalysts for hydrazone and oxime formation, enhancing the reaction rate significantly over traditional aniline-catalyzed reactions (Crisalli & Kool, 2013).
3. Ligand in Cu-Catalyzed Reactions
- Ligand for Arylation of Anilines : Pyrrole-2-carboxylic acid, similar in structure to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, has been effective as a ligand in Cu-catalyzed monoarylation of anilines, showing moderate to good yields of diaryl amine products (Altman, Anderson, & Buchwald, 2008).
4. Synthesis of Substituted Anilines
- Diels-Alder Reaction in Aniline Synthesis : 5-Amino-2-furancarboxylic acid methyl ester, related to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, is used in a Diels-Alder cycloaddition to afford polysubstituted anilines, important in organic chemistry (Padwa, Dimitroff, Waterson, & Wu, 1997).
5. Role in Antibacterial Compounds
- Synthesis of Antibacterial Agents : Research indicates that certain 2-phenyl-quinoline-4-carboxylic acid derivatives, structurally similar to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, have shown good antibacterial activity against various bacteria, including MRSA (Wang et al., 2016).
6. In Crystal Engineering
- Formation of Supramolecular Synthons : Anilic acids, closely related to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, have been used in crystal engineering to form new supramolecular synthons, which have implications in material science and drug design (Zaman, Tomura, & Yamashita, 2001).
7. Building Blocks in Organic Synthesis
- Biotechnological Production : Carboxylic acids, like 2-oxo-glutaric acid, derived from compounds similar to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, have been used as building blocks in the synthesis of various compounds including hydrophilic triazines and heterocycles (Aurich et al., 2012).
Safety And Hazards
- Toxicity : Assess the compound’s toxicity profile, especially considering its aniline moiety.
- Handling Precautions : Researchers should handle this compound with care, following standard laboratory safety protocols.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as an anti-cancer or anti-inflammatory agent.
- Structural Modifications : Explore derivatives with improved solubility or altered pharmacokinetics.
- Target Identification : Identify specific cellular targets affected by this compound.
properties
IUPAC Name |
2-anilino-4-oxofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-8-6-16-10(9(8)11(14)15)12-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMQSQKWJTXETM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(O1)NC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426098 | |
Record name | 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | |
CAS RN |
58337-23-8 | |
Record name | 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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